

Trimethyl Substitution on Diphenyl Sulfide: A Comparative Analysis of Physicochemical and Biological Properties

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Compound of Interest

Compound Name: 2,4,6-Trimethyl diphenyl sulfide

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The introduction of methyl groups to a core molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. This guide provides a comparative analysis of diphenyl sulfide and its trimethyl-substituted derivatives, focusing on the impact of trimethyl substitution on key parameters relevant to drug discovery and development. This analysis is supported by available experimental data and established scientific principles.

Physicochemical Properties: A Comparative Overview

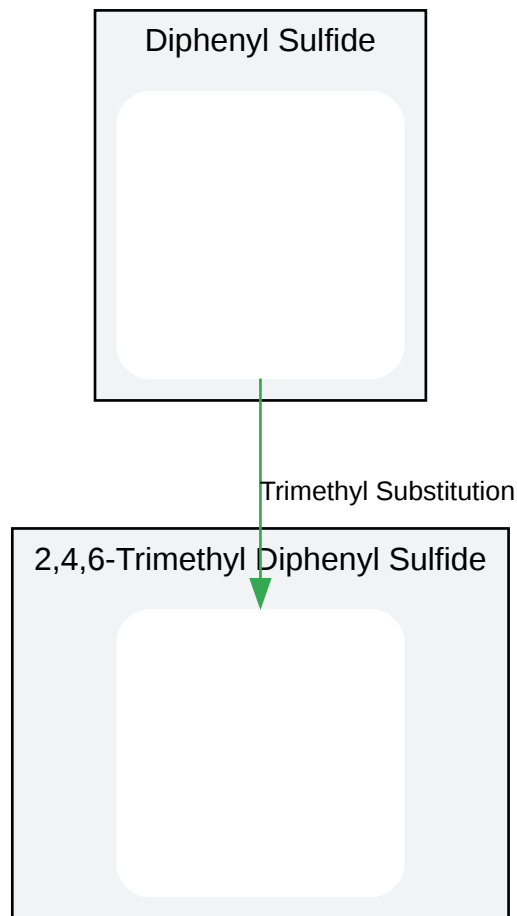
The addition of three methyl groups to the diphenyl sulfide backbone significantly alters its physical and chemical characteristics. The following table summarizes the key physicochemical properties of diphenyl sulfide and **2,4,6-trimethyl diphenyl sulfide**, the most well-characterized trimethyl-substituted isomer. Data for other isomers remains limited in publicly available literature.

Property	Diphenyl Sulfide	2,4,6-Trimethyl Diphenyl Sulfide	Impact of Trimethyl Substitution
Molecular Formula	C ₁₂ H ₁₀ S	C ₁₅ H ₁₆ S	Increased carbon and hydrogen content
Molecular Weight (g/mol)	186.27	228.35	Increased molecular weight
Melting Point (°C)	-40	~75-78	Significant increase, solid at room temperature
Boiling Point (°C)	296	~305-310	Slight increase
Density (g/cm ³)	1.11	1.075	Slight decrease
Solubility	Insoluble in water; Soluble in organic solvents (ether, benzene, carbon disulfide)[1][2]	Slightly soluble in alcohol and water; Soluble in organic solvents (ether, benzene, carbon disulfide)	Generally expected to decrease aqueous solubility further
logP (Octanol-Water Partition Coefficient)	4.5 (calculated)	5.38 (calculated)	Increased lipophilicity

Structural Comparison

The substitution pattern of the methyl groups on the phenyl rings influences the overall shape and electronic distribution of the molecule.

Structural Comparison



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Caption: Molecular structures of Diphenyl Sulfide and **2,4,6-Trimethyl Diphenyl Sulfide**.

Impact on Biological Activity

While specific biological data for many trimethyl-substituted diphenyl sulfides are not readily available, the observed increase in lipophilicity with trimethyl substitution suggests a potential alteration of their pharmacokinetic and pharmacodynamic profiles. Increased lipophilicity can lead to enhanced membrane permeability and potentially increased binding to hydrophobic pockets of target proteins. However, it may also result in decreased aqueous solubility, which can hinder oral absorption and formulation.

Studies on substituted diphenyl sulfide derivatives have shown that modifications to the phenyl rings can significantly influence their biological activity, including their potential as serotonin

transporter ligands and their cytotoxicity. The introduction of methyl groups, as with other substituents, can affect the electronic properties of the sulfur atom and the aromatic rings, which may in turn modulate interactions with biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the properties of diphenyl sulfide and its derivatives.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

- **Preparation of Phases:** Prepare a phosphate buffer solution (pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the phosphate buffer. Allow the two phases to separate completely.
- **Sample Preparation:** Accurately weigh a small amount of the test compound and dissolve it in a known volume of the pre-saturated 1-octanol.
- **Partitioning:** Add a known volume of the pre-saturated phosphate buffer to the octanol solution in a glass flask.
- **Equilibration:** Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
- **Phase Separation:** After shaking, centrifuge the mixture to achieve a clear separation of the octanol and aqueous phases.
- **Quantification:** Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Shake-Flask Method

- **Sample Preparation:** Add an excess amount of the solid test compound to a known volume of purified water or a relevant buffer solution in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- **Phase Separation:** Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
- **Quantification:** Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
- **Result:** The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Assessment of Cytotoxicity by Lactate Dehydrogenase (LDH) Release Assay

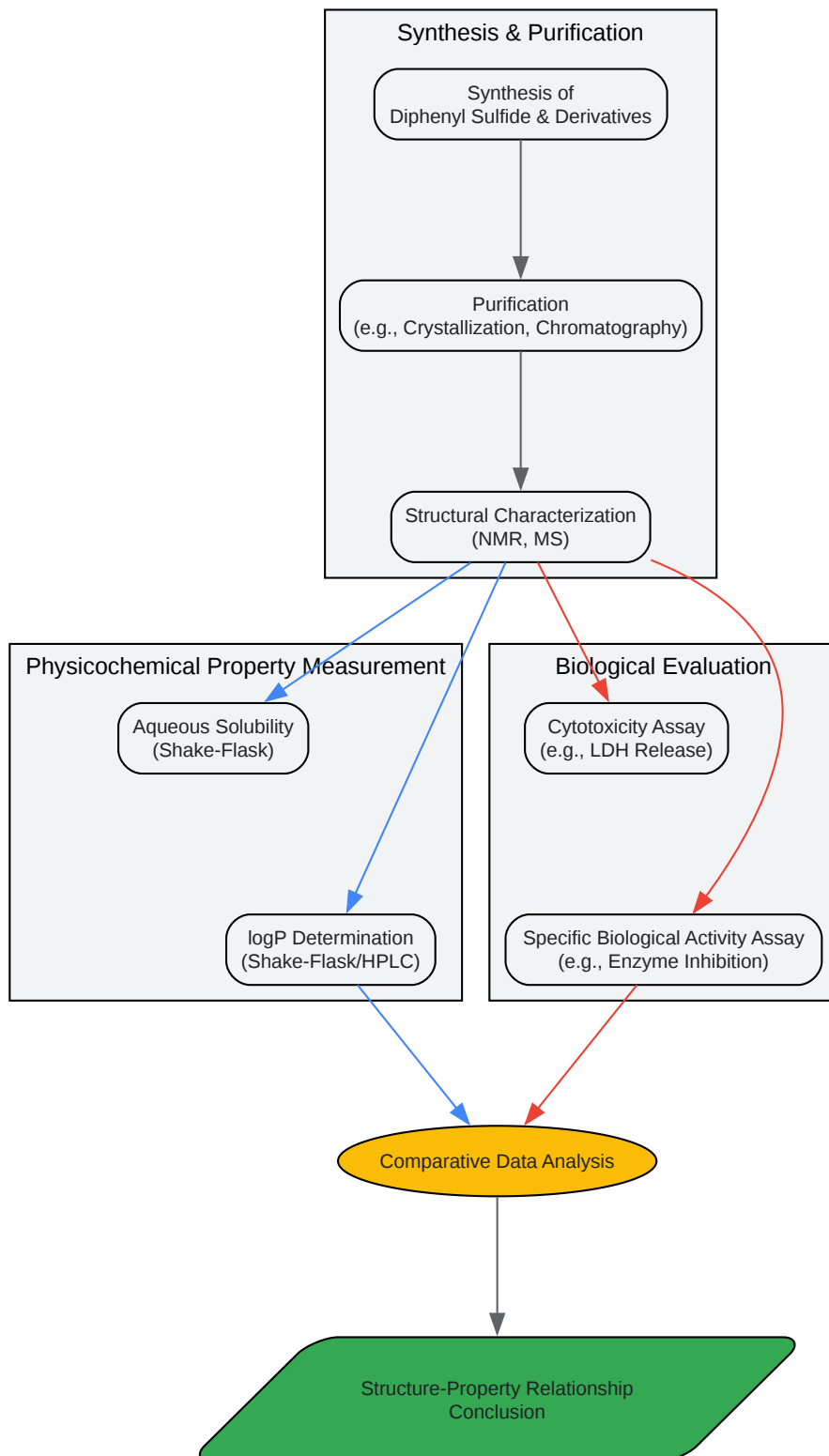
- **Cell Culture:** Plate cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the test compounds (diphenyl sulfide and its trimethyl-substituted derivatives) in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
- **LDH Assay:** After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent, which contains lactate, NAD⁺, and a tetrazolium salt.

- **Measurement:** Incubate the plate at room temperature, protected from light, for the time recommended by the assay kit manufacturer. Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control (maximum LDH release) after subtracting the background absorbance from the vehicle control.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative assessment of diphenyl sulfide and its trimethyl-substituted derivatives.

Experimental Workflow

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